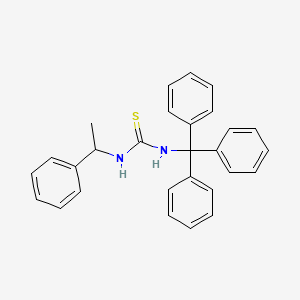

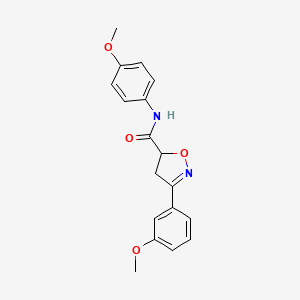

![molecular formula C24H26N2O3S B5517381 methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5517381.png)

methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their complex molecular structures and potentially significant physical and chemical properties. It is part of the quinoline family, which is often studied for various applications in organic chemistry.

Synthesis Analysis

- Fatma, Bishnoi, and Verma (2015) synthesized a similar compound, characterized by spectroscopic methods such as FT-IR, NMR, and UV–visible spectroscopy. They utilized DFT theory for chemical calculations, which is likely relevant to the synthesis of our compound of interest (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

- Da (2002) investigated the crystal structure of a related quinoline compound using X-ray diffraction. Such studies provide valuable information on molecular geometry and structural conformations (Da, 2002).

Chemical Reactions and Properties

- DoganKoruznjak et al. (2002) synthesized derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones, indicating the reactivity of similar quinoline structures in chemical synthesis (DoganKoruznjak et al., 2002).

Physical Properties Analysis

- Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT calculations on quinoline derivatives, providing insights into the physical properties such as electronic structure and spectroscopic characteristics of similar compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

A series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized, showing potent cytotoxic activities against various cancer cell lines. The compounds were tested in vivo for their efficacy against colon tumors in mice, demonstrating curative potential in certain derivatives (Deady et al., 2003).

Another study focused on the synthesis and characterization of novel quinoline derivatives using spectral analysis and quantum chemical studies. These compounds showed promising nonlinear optical behavior and significant chemical reactivity, indicating their potential applications in materials science and as molecular probes (Fatma et al., 2015).

Biological Activities

Research into the synthesis of the benzo-β-carboline isoneocryptolepine and related compounds revealed their potential as lead compounds in the search for new antiplasmodial drugs. This highlights the role of quinoline derivatives in developing treatments for malaria and other parasitic diseases (Hostyn et al., 2005).

Spectroscopic Analysis and Chemical Reactivity

A study on quinolinecarbaldehydes and their Schiff base derivatives presented a new synthesis approach and detailed electrochemical and spectroscopic characterization. The research offers insights into the structural and electronic properties of these compounds, contributing to our understanding of their reactivity and potential applications in designing molecular logic switches and sensors (Wantulok et al., 2020).

Propriétés

IUPAC Name |

methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-14-21(24(28)29-4)23(20-6-5-11-30-20)22-18(25-14)12-16(13-19(22)27)15-7-9-17(10-8-15)26(2)3/h5-11,16,23,25H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWUOOHQVKUVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CS4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)

![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)

![9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517349.png)

![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)